6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[322]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that features a unique bicyclic structure fused with a thiazolo[3,2-a]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Diazabicyclo[3.2.2]nonane Core: This can be achieved through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Propyl Group: Alkylation of the diazabicyclo[3.2.2]nonane core with a propyl halide in the presence of a strong base.
Formation of the Thiazolo[3,2-a]pyrimidine Ring: This can be synthesized by reacting a thiazole derivative with a pyrimidine precursor under appropriate conditions.
Coupling of the Two Fragments: The final step involves coupling the diazabicyclo[3.2.2]nonane core with the thiazolo[3,2-a]pyrimidine ring through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, this compound could be used to study enzyme interactions, receptor binding, or as a probe in biochemical assays.
Medicine
The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new polymers, coatings, or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one would depend on its specific application. In a medicinal context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-[(1S,5R)-7-oxo-6-methyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 6-[(1S,5R)-7-oxo-6-ethyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Uniqueness
The uniqueness of 6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one lies in its specific substitution pattern and the combination of the diazabicyclo[3.2.2]nonane core with the thiazolo[3,2-a]pyrimidine ring. This unique structure could confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-2-5-20-12-4-3-11(14(20)22)9-19(10-12)15(23)13-8-18-17-21(16(13)24)6-7-25-17/h6-8,11-12H,2-5,9-10H2,1H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJQBJIQNJYJOG-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CN=C4N(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CN=C4N(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.